molecular formula C20H30 B11940470 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene CAS No. 73301-31-2

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene

Cat. No.: B11940470
CAS No.: 73301-31-2
M. Wt: 270.5 g/mol
InChI Key: RPSVAVRHFYVHBY-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene is an organic compound with a complex structure that includes a cyclohexene ring and a benzene ring

Properties

CAS No.

73301-31-2

Molecular Formula

C20H30

Molecular Weight

270.5 g/mol

IUPAC Name

1-[5-(3,4-dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene

InChI

InChI=1S/C20H30/c1-15-8-12-20(13-9-15)17(3)6-5-7-19-11-10-16(2)18(4)14-19/h8-9,12-13,17,19H,5-7,10-11,14H2,1-4H3

InChI Key

RPSVAVRHFYVHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)CCCC(C)C2=CC=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene typically involves multiple steps, including the formation of the cyclohexene ring and the attachment of the benzene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity or biological activity. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-3-cyclohexenyl methyl ketone
  • 1,4-Dimethyl-4-acetylcyclohexene
  • 1,4-Dimethyl-δ-3-tetrahydroacetophenone

Uniqueness

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene is unique due to its specific structural features, such as the combination of a cyclohexene ring and a benzene ring

Biological Activity

Structural Overview

1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene consists of a cyclohexene ring and a benzene ring, which contributes to its unique chemical behavior.

PropertyValue
Molecular FormulaC20H30
Molecular Weight270.5 g/mol
IUPAC NameThis compound
CAS Number73301-31-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the cyclohexene and benzene rings under specific conditions using catalysts and solvents to achieve high yield and purity .

The biological activity of this compound is primarily characterized by its interaction with various biological molecules. These interactions can influence several biochemical pathways, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic processes, potentially affecting pathways like melanin synthesis.

Melanin Synthesis Enhancement

A notable study investigated the effects of similar compounds on melanin synthesis. The results indicated that certain derivatives could enhance melanogenesis in melanoma cells by activating specific signaling pathways . While this study did not focus directly on our compound, it suggests a potential for similar biological effects.

In Vivo Studies

In vivo studies have shown that compounds structurally related to this compound can induce hyperpigmentation in animal models. This suggests a possible therapeutic application for skin conditions associated with pigmentation disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
1,4-Dimethylcyclohexenyl methyl ketoneAntioxidant propertiesCyclohexene and ketone
1,4-Dimethyl-4-acetylcyclohexeneEnzyme modulationCyclohexene and acetyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene, and how can yield be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation, leveraging a benzene derivative and a pre-functionalized alkyl chain. Key steps include:

  • Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate electrophilic substitution .
  • Solvent optimization : Anhydrous dichloromethane or toluene under inert conditions minimizes side reactions .
  • Purification : Column chromatography (silica gel, pentane/ethyl acetate gradient) ensures high purity .
    • Yield improvement : Monitor reaction progress via TLC and adjust stoichiometry of the alkylating agent (e.g., 2.5 equiv. of EBX reagent for coupling reactions) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and cyclohexene geometry (e.g., coupling constants for double-bond configuration) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 286.4085) .

Q. What safety protocols are critical during handling?

  • Hazard mitigation :

  • Inhalation/contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse eyes/skin with water for 15+ minutes and consult a physician .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation of the cyclohexene moiety .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic aromatic substitution sites and steric effects from the dimethylcyclohexene group .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. What experimental designs are suitable for studying environmental degradation pathways?

  • Approach :

  • Long-term abiotic/biotic studies : Expose the compound to UV light (photolysis) and microbial consortia in simulated soil/water systems. Monitor degradation via LC-MS/MS .
  • Ecotoxicity assays : Use Daphnia magna or algal populations to assess acute/chronic effects, following OECD guidelines .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

  • Experimental strategy :

  • Chiral separation : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) to compare melting points and crystallinity of stereoisomers .

Q. What strategies can resolve contradictions in reported reaction kinetics?

  • Troubleshooting :

  • Control experiments : Replicate conditions from conflicting studies (e.g., solvent polarity, temperature) to identify outliers.
  • Kinetic isotope effects : Use deuterated analogs to probe rate-determining steps in alkylation or cycloaddition reactions .

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